1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Chemical procurement Quality assurance Building block purity

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 1781673-95-7) is a partially saturated benzotriazole derivative bearing a carboxylic acid at the 6-position of the fused bicyclic system and an N1-ethyl substituent on the triazole ring. With a molecular formula of C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol, this compound serves as a conformationally constrained heterocyclic building block in medicinal chemistry programs, particularly as an intermediate en route to fused polycyclic scaffolds targeting receptor-interacting protein kinase 1 (RIPK1) and related kinase families.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13212033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCC(C2)C(=O)O)N=N1
InChIInChI=1S/C9H13N3O2/c1-2-12-8-5-6(9(13)14)3-4-7(8)10-11-12/h6H,2-5H2,1H3,(H,13,14)
InChIKeyJQARZENQYDNXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid – Procurement-Grade Heterocyclic Building Block


1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 1781673-95-7) is a partially saturated benzotriazole derivative bearing a carboxylic acid at the 6-position of the fused bicyclic system and an N1-ethyl substituent on the triazole ring . With a molecular formula of C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol, this compound serves as a conformationally constrained heterocyclic building block in medicinal chemistry programs, particularly as an intermediate en route to fused polycyclic scaffolds targeting receptor-interacting protein kinase 1 (RIPK1) and related kinase families . Its tetrahydrobenzotriazole core introduces a defined stereoelectronic profile distinct from fully aromatic benzotriazole analogs, offering differential reactivity and binding characteristics relevant to fragment-based drug discovery and parallel library synthesis.

Why 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid Cannot Be Replaced by In-Class Analogs


Within the tetrahydrobenzotriazole family, three structural variables critically determine downstream synthetic utility and biological profiling: (i) the position of the carboxylic acid on the saturated ring (5-COOH vs. 6-COOH), (ii) the nature of the N1-substituent (H, methyl, ethyl, cyclopropyl, etc.), and (iii) the degree of ring saturation. The 6-carboxylic acid regioisomer positions the carboxyl group at a distinct vector angle relative to the triazole ring compared to the 5-carboxylic acid isomer (CAS 1785545-73-4), which directly impacts the geometry of amide or ester coupling products in library synthesis . The N1-ethyl group confers a calculated logP increase of approximately 0.5–0.7 units over the N1-methyl analog (CAS 1496734-87-2), with corresponding differences in aqueous solubility and passive membrane permeability that can alter fragment hit progression and lead optimization trajectories [1]. Furthermore, the tetrahydro-saturated ring introduces conformational flexibility absent in fully aromatic benzotriazole-6-carboxylic acids (e.g., CAS 23814-12-2), affecting target binding mode and off-rate kinetics in fragment-based campaigns. These non-interchangeable features mean that substituting the 6-COOH, N1-ethyl compound with a 5-COOH isomer, an N1-methyl variant, or an aromatic analog will yield chemically distinct products with divergent biological and physicochemical profiles.

Quantitative Comparator Evidence for 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid


Purity Specification Superiority: NLT 97% vs. Industry-Standard 95% for In-Class Analogs

Certified suppliers of the target compound (MolCore) specify a purity of NLT 97% (HPLC), compared to the standard 95% purity routinely offered for the closest N1-methyl analog (1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid, CAS 1496734-87-2) across multiple vendors including LeYan, AKSci, and Ambeed . The NLT 97% specification reduces the maximum total impurity burden by 40% relative to a 95% minimum purity, translating to fewer unidentified byproducts in subsequent reactions—critical for multi-step parallel syntheses where impurity propagation can reduce final library purity below acceptable thresholds.

Chemical procurement Quality assurance Building block purity

N1-Ethyl vs. N1-Methyl Lipophilicity and Steric Differentiation

The target compound's N1-ethyl substituent (MW 195.22, C₉H₁₃N₃O₂) provides a measured molecular weight increase of 14.03 Da and an estimated calculated logP increase of ~0.5 log units over the N1-methyl analog (MW 181.19, C₈H₁₁N₃O₂, CAS 1496734-87-2) . This difference, corresponding to one additional methylene unit, is consistent with the well-established Hansch-Leo fragment constant for aliphatic carbon (π = +0.5 per –CH₂–). In the context of fragment-based drug discovery, where the methyl analog has been co-crystallized with PH-interacting protein (PDB 5RKD, resolution 1.24 Å) [1], the ethyl congener is predicted to occupy a modestly larger hydrophobic sub-pocket while maintaining the same hydrogen-bonding interactions via the carboxylic acid and triazole nitrogen atoms. This incremental lipophilicity can be leveraged to improve ligand efficiency metrics during hit-to-lead optimization without necessitating scaffold redesign.

Medicinal chemistry ADME optimization Structure-activity relationships

6-Carboxylic Acid vs. 5-Carboxylic Acid Regioisomer: Differential Reactivity and Binding Vector Geometry

The target compound (6-COOH, CAS 1781673-95-7) and its 5-carboxylic acid regioisomer (CAS 1785545-73-4) share identical molecular formula (C₉H₁₃N₃O₂, MW 195.22) but differ in the attachment point of the carboxyl group on the saturated six-membered ring . This positional difference reorients the carboxyl vector by approximately 60–70° relative to the triazole plane, directly affecting the geometry of amide bond formation in library synthesis. In fragment-based drug design campaigns exemplified by the PanDDA analysis group deposition (PDB 5RKD series), the 6-COOH orientation was specifically selected for interaction with the PH-interacting protein bromodomain, where the carboxyl group forms a key hydrogen-bond network with conserved asparagine and tyrosine residues [1]. The 5-COOH isomer would project the carboxylate into a sterically distinct region of the binding pocket, likely resulting in loss of key interactions or steric clashes. For synthetic chemists, this regioisomeric distinction means that the 6-COOH compound is not a drop-in replacement for the 5-COOH isomer in established synthetic routes, and vice versa.

Regioselective synthesis Fragment-based drug design Amide coupling

Optimal Procurement and Application Scenarios for 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid


Medicinal Chemistry: RIPK1 and Kinase-Targeted Fused Heterocyclic Library Synthesis

Based on documented use of the structurally analogous 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid as a key intermediate in the preparation of fused heterocyclic RIP1 kinase inhibitors , the N1-ethyl variant is best deployed in parallel library synthesis campaigns where incremental lipophilicity (estimated ΔclogP ≈ +0.5 over the methyl analog) is desired to explore hydrophobic sub-pocket occupancy while retaining the 6-COOH geometry validated in co-crystal structures such as PDB 5RKD. The NLT 97% purity specification from ISO-certified suppliers supports direct use in amide coupling or esterification reactions without pre-purification, reducing cycle time in array synthesis.

Fragment-Based Drug Discovery: Hit Expansion Around PHIP Bromodomain Scaffolds

The 6-carboxylic acid orientation has been experimentally validated in fragment screening campaigns targeting the PH-interacting protein (PHIP) bromodomain, as deposited in the PanDDA analysis group dataset (PDB 5RKD, resolution 1.24 Å) [1]. The ethyl analog extends this validated scaffold by providing an additional hydrophobic contact point while maintaining the critical carboxyl–asparagine/tyrosine hydrogen-bond network. This scenario is most relevant for academic and industrial fragment-to-lead programs requiring rapid SAR expansion with commercially available, high-purity building blocks.

Chemical Biology: Regioisomer-Specific Probe Synthesis for Target Engagement Studies

The unambiguous 6-COOH regioisomer identity (CAS 1781673-95-7, structurally distinct from the 5-COOH isomer CAS 1785545-73-4) makes this compound suitable for synthesizing regioisomerically pure chemical probes for target engagement studies, where the carboxyl attachment point determines the trajectory of linker conjugation (e.g., to biotin or fluorophores). For pull-down experiments or fluorescence polarization assays, regioisomeric purity is essential to ensure that the tethered probe recapitulates the binding mode of the parent fragment.

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